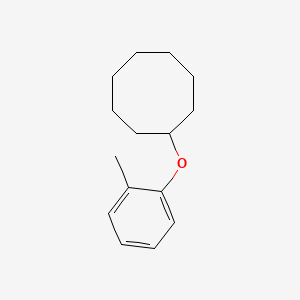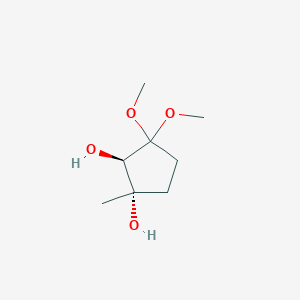
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and two methoxy groups attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of the desired enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism by which (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry plays a crucial role in determining the compound’s biological activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-2-bromocyclopentanol: A similar compound with a bromine atom instead of methoxy groups.
(1S,2R)-2-hydroxycyclopentanone: A related compound with a ketone group.
Uniqueness
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound in asymmetric synthesis and chiral catalysis.
Propriétés
Numéro CAS |
918403-83-5 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h6,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
JNPAQBQBKHQWMF-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@]1(CCC([C@@H]1O)(OC)OC)O |
SMILES canonique |
CC1(CCC(C1O)(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


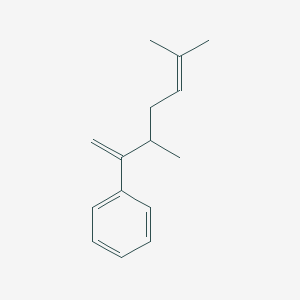
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
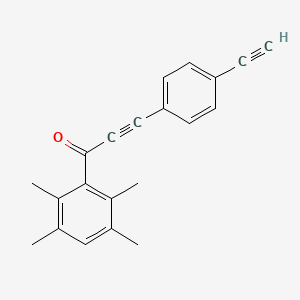
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
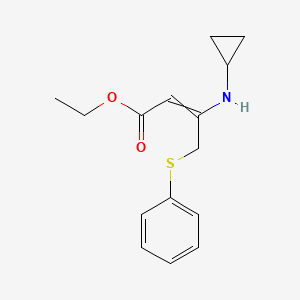
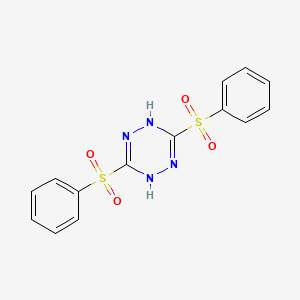
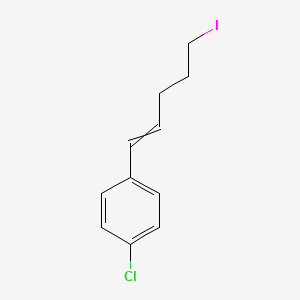
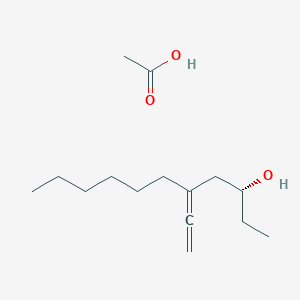
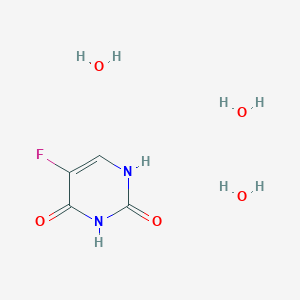
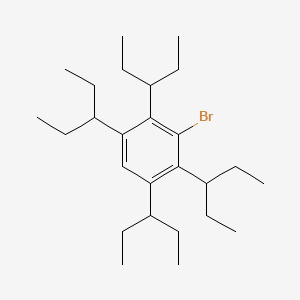
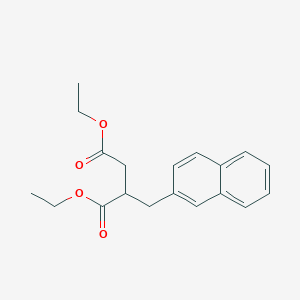
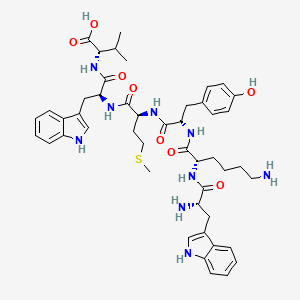
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
